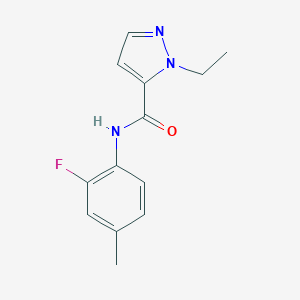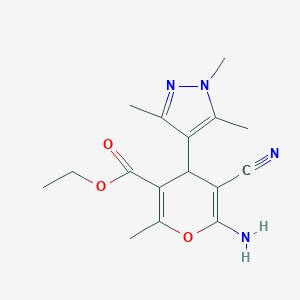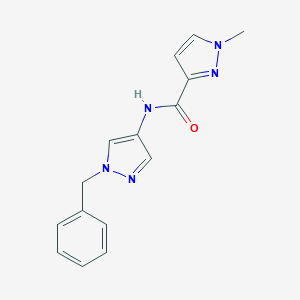![molecular formula C23H20F2N4O B280185 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer therapy.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is the process of programmed cell death. It also inhibits angiogenesis, which is the process of the formation of new blood vessels. Additionally, it has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its effectiveness against various types of cancer. It has also been found to have low toxicity, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research. One possible direction is to explore its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to investigate its potential use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 2,4-difluorobenzaldehyde and 4-methylphenylhydrazine to form 2,4-difluoro-N-(4-methylphenyl)benzohydrazide. The second step involves the reaction of the resulting compound with ethyl 2-bromoacetate to form ethyl 2-(2,4-difluoro-phenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carboxylate. The final step involves the reaction of the resulting compound with N-phenylethylamine to form this compound.
Scientific Research Applications
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential applications in scientific research, particularly in the field of cancer therapy. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Properties
Molecular Formula |
C23H20F2N4O |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O/c1-14-8-10-17(11-9-14)19-12-20(21(24)25)29-22(28-19)18(13-26-29)23(30)27-15(2)16-6-4-3-5-7-16/h3-13,15,21H,1-2H3,(H,27,30) |
InChI Key |
PVMGUKLXPHZQHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
